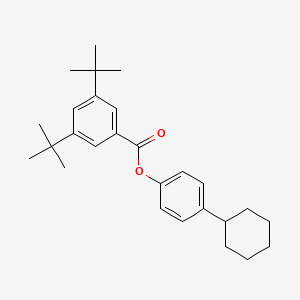

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-ジ-tert-ブチル安息香酸4-シクロヘキシルフェニルエステルは、分子式C27H36O2を持つ有機化合物です。これは安息香酸の誘導体であり、シクロヘキシル基とフェニル環に結合した2つのtert-ブチル基を含む独自の構造的特徴で知られています。この化合物は、その安定性と反応性のために、さまざまな科学研究用途で使用されています。

準備方法

合成経路と反応条件

3,5-ジ-tert-ブチル安息香酸4-シクロヘキシルフェニルエステルの合成は、通常、3,5-ジ-tert-ブチル安息香酸と4-シクロヘキシルフェノールのエステル化によって行われます。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます。 反応条件には、ジクロロメタンまたはトルエンなどの有機溶媒中で反応物を還流することがよく含まれます .

工業生産方法

この化合物の工業生産方法は、実験室合成に似ていますが、大量に対応するためにスケールアップされています。このプロセスは同じエステル化反応を伴いますが、より高い収率と純度を確保するために最適化された条件で行われます。 連続フローリアクターと自動システムは、反応パラメータの効率と制御を向上させるために頻繁に使用されます .

化学反応の分析

反応の種類

3,5-ジ-tert-ブチル安息香酸4-シクロヘキシルフェニルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールの生成。

置換: 置換安息香酸エステルの生成.

科学研究用途

3,5-ジ-tert-ブチル安息香酸4-シクロヘキシルフェニルエステルは、さまざまな科学研究分野で使用されています。

化学: 有機合成における試薬として、および高分子化学における安定剤として。

生物学: 酵素阻害とタンパク質-リガンド相互作用を含む研究において。

科学的研究の応用

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used as an additive in lubricants and as a stabilizer in plastics

作用機序

3,5-ジ-tert-ブチル安息香酸4-シクロヘキシルフェニルエステルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、それにより酵素のコンフォメーションと機能を変更することができます。 含まれる経路には、シグナル伝達経路と代謝経路が含まれます .

類似の化合物との比較

類似の化合物

3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒド: 抗酸化特性で知られています.

3,5-ジ-tert-ブチル安息香酸: 有機合成の中間体として使用されます.

4-シクロヘキシルフェノール: ポリマーや樹脂の製造に使用されます.

独自性

3,5-ジ-tert-ブチル安息香酸4-シクロヘキシルフェニルエステルは、シクロヘキシル基と2つのtert-ブチル基の組み合わせによって独自性があります。これらは安定性と特定の反応性パターンを与えます。 これは、堅牢で安定した化合物を必要とするアプリケーションで特に役立ちます .

類似化合物との比較

Similar Compounds

3,5-Ditert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.

3,5-Ditert-butylbenzoic acid: Used as an intermediate in organic synthesis.

4-Cyclohexylphenol: Utilized in the production of polymers and resins.

Uniqueness

4-Cyclohexylphenyl 3,5-ditert-butylbenzoate is unique due to its combination of a cyclohexyl group and two tert-butyl groups, which confer stability and specific reactivity patterns. This makes it particularly useful in applications requiring robust and stable compounds .

特性

分子式 |

C27H36O2 |

|---|---|

分子量 |

392.6 g/mol |

IUPAC名 |

(4-cyclohexylphenyl) 3,5-ditert-butylbenzoate |

InChI |

InChI=1S/C27H36O2/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(28)29-24-14-12-20(13-15-24)19-10-8-7-9-11-19/h12-19H,7-11H2,1-6H3 |

InChIキー |

PVIXTEDJCFSPPE-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3)C(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)

![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)

![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)

![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)

![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)

![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)